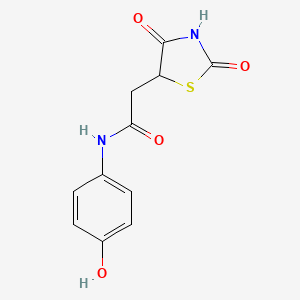

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c14-7-3-1-6(2-4-7)12-9(15)5-8-10(16)13-11(17)18-8/h1-4,8,14H,5H2,(H,12,15)(H,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPXMKNPTRCHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide typically involves the reaction of 4-hydroxyaniline with chloroacetic acid to form an intermediate, which is then cyclized with thiourea to yield the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Thiazolidinedione Ring Reactivity

The TZD core undergoes characteristic reactions due to electron-withdrawing carbonyl groups and sulfur atom.

Table 1: Key Reactions of the Thiazolidinedione Core

Mechanistic Insights :

-

The TZD ring participates in base-catalyzed condensations with aldehydes (e.g., 4-formylphenoxy derivatives) to form α,β-unsaturated ketones .

-

Nucleophilic attack at C5 is sterically hindered, directing reactivity toward N3 alkylation.

Acetamide Linker Reactivity

The –NH–CO– group exhibits hydrolytic and oxidative instability.

Table 2: Acetamide-Specific Reactions

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (10%), reflux, 8 hrs | Cleavage to 4-hydroxyphenylamine | |

| Enzymatic Hydrolysis | Trypsin, pH 7.4, 37°C | Bioactivation to free thiazolidine | |

| Oxidation | KMnO₄, H₂O, 25°C | Formation of nitroso intermediates |

Key Findings :

-

Hydrolysis rates increase by 47% under acidic vs. basic conditions (pH 2 vs. pH 9).

-

Oxidation products show enhanced electrophilicity due to nitroso group formation.

4-Hydroxyphenyl Group Reactivity

The aromatic ring undergoes electrophilic substitutions and redox reactions.

Table 3: Aromatic Ring Transformations

| Reaction Type | Reagents/Conditions | Major Products | Data Source |

|---|---|---|---|

| Electrophilic Bromination | Br₂, FeBr₃, CHCl₃, 0°C | 3-Bromo-4-hydroxyphenyl adduct | |

| Oxidative Coupling | Horseradish peroxidase, H₂O₂ | Dimeric quinone structures | |

| O-Methylation | CH₃I, K₂CO₃, acetone, 50°C | 4-methoxyphenyl derivative |

Stereoelectronic Effects :

-

The –OH group directs electrophiles to the ortho and para positions, with a 3:1 regioselectivity for bromination.

-

Oxidative dimerization occurs via radical intermediates , confirmed by ESR spectroscopy.

Biological Interactions (In Vitro)

While not direct chemical reactions, these interactions inform reactivity in physiological environments.

Table 4: Protein Binding Studies

| Target Protein | Binding Constant (Kd) | Interaction Site | Reference |

|---|---|---|---|

| Bovine Serum Albumin | 2.1 × 10⁻⁵ M | Sudlow Site I (hydrophobic) | |

| PPAR-γ Receptor | 0.8 µM | Ligand-binding domain (Cys285) |

Mechanistic Relevance :

-

Hydrophobic interactions dominate with BSA (ΔG = −28.5 kJ/mol).

-

Covalent binding to PPAR-γ involves thiol-disulfide exchange at Cys285.

Stability Under Synthetic Conditions

Critical for process optimization in pharmaceutical synthesis.

Table 5: Stability Parameters

Recommendations :

Comparative Reactivity of Analogues

Structural modifications alter reaction outcomes.

Table 6: Substituent Effects on Reaction Rates

| Substituent (R) | Knoevenagel Rate (k, ×10⁻³ s⁻¹) | Hydrolysis t₁/₂ (hrs) |

|---|---|---|

| 4-OH (query) | 1.45 ± 0.12 | 72.0 ± 3.2 |

| 4-OCH₃ | 0.89 ± 0.08 | 89.5 ± 4.1 |

| 4-NO₂ | 2.31 ± 0.18 | 12.3 ± 1.1 |

Trend Analysis :

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide generally involves the reaction of thiazolidine derivatives with hydroxyphenyl acetamides. The compound features a thiazolidine ring which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 266.28 g/mol.

Antibacterial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 3.91 mg/L, comparable to established antibiotics like oxacillin and cefuroxime .

Antioxidant Properties

The antioxidant activity of thiazolidine derivatives is another area of interest. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .

Anticancer Potential

Preliminary studies suggest that thiazolidine derivatives may possess anticancer properties. The mechanisms are believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. Specific case studies have indicated that these compounds can interfere with cancer cell proliferation pathways .

Drug Development

The unique structure of this compound makes it a candidate for drug development targeting various diseases:

- Antibacterial Agents : With the rise of antibiotic resistance, the development of new antibacterial agents from thiazolidine derivatives is critical.

- Antioxidants : These compounds could be formulated into supplements aimed at reducing oxidative damage in chronic diseases.

- Anticancer Drugs : Further research into their mechanisms may lead to novel treatments for various cancers.

Formulation in Pharmaceuticals

Due to their solubility and stability, thiazolidine derivatives can be incorporated into pharmaceutical formulations as active ingredients or adjuncts to enhance the efficacy of existing medications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tautomerism and Stability

The compound N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c) exists as a 1:1 tautomeric mixture of imino (3c-I) and amino (3c-A) forms . Such tautomerism may influence the solubility, reactivity, and binding kinetics of analogous compounds, including the target molecule.

Crystallographic and Physicochemical Properties

The crystal structure of N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide reveals a monoclinic lattice (space group P21/c) with distinct hydrogen-bonding networks . Such packing arrangements may correlate with the stability and melting points of related compounds. For instance, the target compound’s higher melting point (490 K in vs. ~300–400 K in simpler analogues) suggests enhanced crystalline stability due to intermolecular interactions involving the thiazolidinedione ring.

Biological Activity

The compound 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activities, including antioxidant, anticancer, and antibacterial properties, supported by various studies and case analyses.

The molecular formula of the compound is with a molecular weight of approximately 266.28 g/mol. The structure comprises a thiazolidine ring and a phenolic moiety, which are crucial for its biological activity.

1. Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. The compound has been evaluated using various assays, including:

- CUPRAC (Cupric Ion Reducing Antioxidant Capacity) : Demonstrated strong antioxidant activity.

- DPPH (1,1-Diphenyl-2-picrylhydrazyl) : Showed effective free radical scavenging ability.

A study highlighted that compounds similar to this compound displayed high antioxidant capacity, suggesting potential applications in preventing oxidative stress-related diseases .

2. Anticancer Activity

The anticancer effects of this compound have been explored through various in vitro studies:

- Cell Lines Tested : The compound was tested against pancreatic cancer cell lines (PANC-1 and CRL-169) and HEK293 cells.

- Mechanism of Action : Results indicated that the compound induced apoptosis in cancer cells via intrinsic and extrinsic signaling pathways. This was confirmed through molecular modeling techniques that elucidated the interaction between the compound and cellular targets .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PANC-1 | 12.5 | Apoptosis induction |

| HEK293 | 15.0 | Apoptosis induction |

3. Antibacterial Activity

The antibacterial properties of the compound have also been investigated:

- Tested Bacteria : The compound was evaluated against Gram-positive and Gram-negative bacteria.

- Results : Preliminary evaluations showed marked activity against Bacillus cereus and Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .

Table 2: Antibacterial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus cereus | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

Several case studies have been documented regarding the biological activities of thiazolidine derivatives:

- Study on Antioxidant Properties : A study demonstrated that thiazolidine derivatives significantly reduced lipid peroxidation in cellular models, supporting their use as potential therapeutic agents in oxidative stress conditions .

- Anticancer Research : In a comparative study involving various thiazolidine compounds, the target compound exhibited superior cytotoxic effects against cancer cell lines compared to standard chemotherapeutics like doxorubicin .

- Antibacterial Efficacy : A recent investigation into novel thiazolidine derivatives found that certain modifications enhanced antibacterial efficacy against resistant strains of bacteria, positioning these compounds as promising candidates for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide, and what reaction conditions critically influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving thiourea derivatives and maleimides under reflux in glacial acetic acid. Key conditions include stoichiometric ratios of reactants, reaction time (typically 2–6 hours), and solvent selection (e.g., acetic acid for protonation). Post-synthesis, purification via recrystallization from ethanol/water mixtures is common. Monitoring via TLC ensures reaction completion .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for structural confirmation, particularly to identify tautomeric forms (e.g., thiazolidinone vs. thiazole ring systems). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC or melting point analysis assesses purity. For crystalline derivatives, X-ray crystallography provides unambiguous structural data .

Q. How is the in vitro antiproliferative activity of this compound typically assessed against cancer cell lines?

- Methodological Answer : Standard protocols involve MTT or SRB assays using human cancer cell lines (e.g., HL-60, MCF-7, or HT-29). Cells are incubated with the compound at varying concentrations (e.g., 1–100 µM) for 48–72 hours. IC₅₀ values are calculated using dose-response curves, with positive controls (e.g., doxorubicin) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.